molecular formula C19H18N2O3S B2432502 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 953204-16-5

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No. B2432502
CAS RN: 953204-16-5
M. Wt: 354.42
InChI Key: BGNGEKAWEAIUER-UHFFFAOYSA-N
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Description

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide, also known as MIA-602, is a chemical compound that has been studied for its potential use in the treatment of various diseases.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research by Coleman et al. (2000) on chloroacetamide herbicides demonstrates the importance of understanding the metabolic pathways and potential bioactivation leading to carcinogenic outcomes. This study's focus on the metabolism of acetochlor and similar compounds in human and rat liver microsomes might suggest areas of toxicological research and environmental impact studies relevant to "2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide" if it shares similar structural features or applications as a herbicide (Coleman et al., 2000).

Structure-Activity Relationships of Thiazole and Thiadiazole Derivatives

The study by Jung et al. (2004) explores thiazole and thiadiazole derivatives as selective antagonists for human adenosine A3 receptors, highlighting the compound's potential in modulating receptor activities. This research area may be relevant for exploring "this compound" in drug discovery, especially if it possesses similar structural characteristics that could influence human adenosine receptor activities (Jung et al., 2004).

Synthesis of Heterocycles with Masked Aldehyde Functionality

The work of Mahata et al. (2003) on synthesizing heterocycles using a three-carbon synthon for regiospecific synthesis could offer a synthetic framework relevant to the production or modification of "this compound". This research might provide insights into novel synthetic routes or functional group modifications for enhancing the compound's biological activity or solubility (Mahata et al., 2003).

Anticancer and Antiviral Activities of Thiazol-4-ones

Havrylyuk et al. (2013) discuss the synthesis and evaluation of thiazol-4-ones for anticancer and antiviral activities, which could guide research into similar applications for "this compound". Understanding the biological activities of structurally related compounds can aid in identifying potential therapeutic uses (Havrylyuk et al., 2013).

properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-23-15-7-5-6-13(10-15)17-11-14(21-24-17)12-19(22)20-16-8-3-4-9-18(16)25-2/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNGEKAWEAIUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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